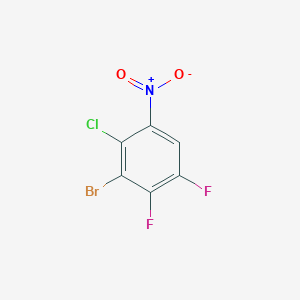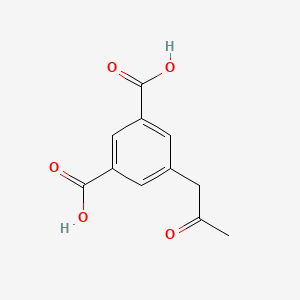
1-(3,5-Dicarboxyphenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dicarboxyphenyl)propan-2-one: is an organic compound with the molecular formula C11H10O5 and a molecular weight of 222.19 g/mol . This compound is characterized by the presence of two carboxyl groups attached to a phenyl ring, which is further connected to a propan-2-one moiety. It is primarily used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dicarboxyphenyl)propan-2-one typically involves the reaction of 3,5-dicarboxybenzaldehyde with acetone under basic conditions. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the product is obtained through a condensation reaction followed by purification steps such as recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as chromatography and distillation are common in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3,5-Dicarboxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed:
Oxidation: Formation of 3,5-dicarboxybenzoic acid.
Reduction: Formation of 1-(3,5-dicarboxyphenyl)propan-2-ol.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Applications De Recherche Scientifique
1-(3,5-Dicarboxyphenyl)propan-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and metal-organic frameworks (MOFs).
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3,5-Dicarboxyphenyl)propan-2-one involves its interaction with various molecular targets and pathways. The compound’s carboxyl groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their activity. Additionally, the ketone group can participate in nucleophilic addition reactions, influencing biochemical pathways .
Comparaison Avec Des Composés Similaires
3,5-Dicarboxybenzaldehyde: Shares the same phenyl ring with carboxyl groups but lacks the propan-2-one moiety.
1-(3,5-Dicarboxyphenyl)ethanone: Similar structure but with an ethanone group instead of propan-2-one.
3,5-Dicarboxyphenylacetic acid: Contains a phenyl ring with carboxyl groups and an acetic acid moiety.
Propriétés
Formule moléculaire |
C11H10O5 |
|---|---|
Poids moléculaire |
222.19 g/mol |
Nom IUPAC |
5-(2-oxopropyl)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C11H10O5/c1-6(12)2-7-3-8(10(13)14)5-9(4-7)11(15)16/h3-5H,2H2,1H3,(H,13,14)(H,15,16) |
Clé InChI |
OWVQYBYJMNZCBO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=CC(=CC(=C1)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


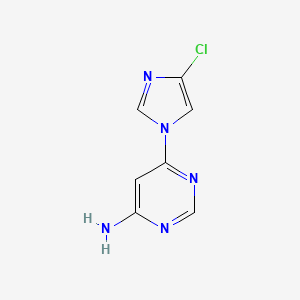

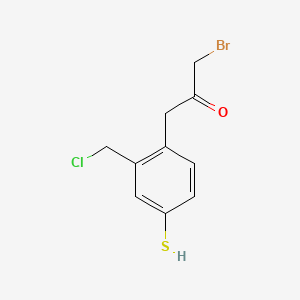
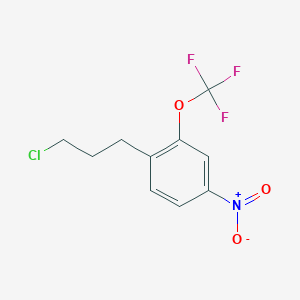
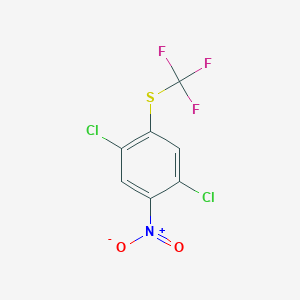
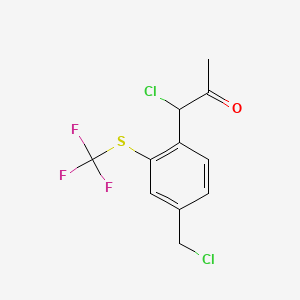
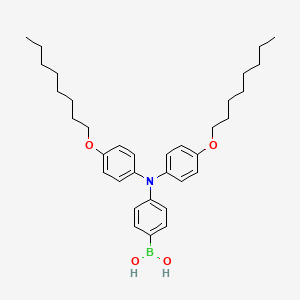
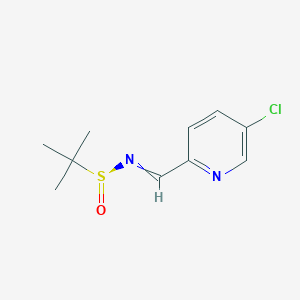
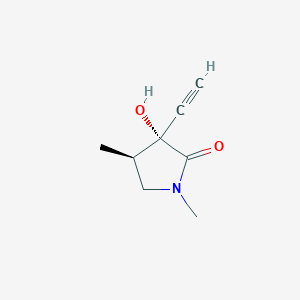

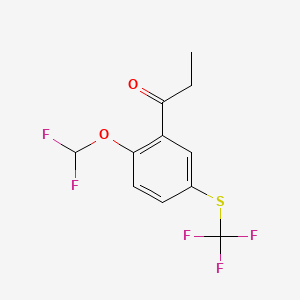
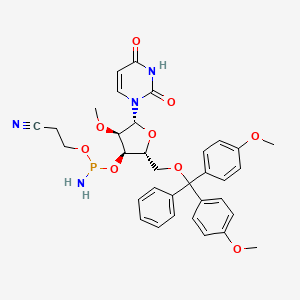
![2-chloro-5-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B14048721.png)
